Cas no 1187595-84-1 (Baricitinib phosphate)

Baricitinib phosphate 化学的及び物理的性質
名前と識別子
-
- INCB-28050
- Baricitinib phosphate
- 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile,phosphoric acid
- [1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile phosphate
- Baricitinib phosphate salt
- INCB 028050
- INCB-028050
- LY 3009104
- LY-3009104
- Baricitinib (phosphate)
- XIB47S8NNB
- INCB28050
- baricitinib-phosphate
- Baricitinib?Phosphate
- 3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-, phosphate (1:1)
- SYN1117
- FBPOWTFFUBBKBB-UHFFFAOYSA-N
- C16H17N7O2S.H3PO4
- BCP15527
- [1-(Ethylsulfonyl)-3-[4-(7H-p
- 2-[1-ethylsulfonyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile phosphoric Acid
- 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate
- s5754
- Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1)
- CS-1378
- SCHEMBL871037
- 2-(3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate salt
- AS-16260
- DTXSID30657980
- AC-35322
- 1187595-84-1
- 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphoric acid salt
- baricitinib; phosphoric acid
- 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid
- HY-15315A
- AKOS026750447
- UNII-XIB47S8NNB
- Baricitinib phosphate?
- C71598
- LY3009104 phosphate
- INCB028050 phosphate
-
- MDL: MFCD21608464
- インチ: 1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4)
- InChIKey: FBPOWTFFUBBKBB-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])C([H])([H])[H])(N1C([H])([H])C(C([H])([H])C#N)(C1([H])[H])N1C([H])=C(C2=C3C([H])=C([H])N([H])C3=NC([H])=N2)C([H])=N1)(=O)=O.P(=O)(O[H])(O[H])O[H]
計算された属性
- せいみつぶんしりょう: 469.09333955g/mol
- どういたいしつりょう: 469.09333955g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 728
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 207
Baricitinib phosphate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Baricitinib phosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-15315A-5mg |
Baricitinib phosphate |
1187595-84-1 | 99.91% | 5mg |
¥500 | 2024-05-25 | |
ChemScence | CS-1378-5mg |
Baricitinib (phosphate) |
1187595-84-1 | 99.91% | 5mg |
$72.0 | 2022-04-28 | |
Ambeed | A214136-5mg |
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate |
1187595-84-1 | 98% | 5mg |
$20.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2360-100 mg |
Baricitinib\xa0Phosphate |
1187595-84-1 | 98.87% | 100MG |
¥3185.00 | 2022-02-28 | |
ChemScence | CS-1378-50mg |
Baricitinib (phosphate) |
1187595-84-1 | 99.91% | 50mg |
$144.0 | 2022-04-28 | |
Chemenu | CM152424-100mg |
2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate |
1187595-84-1 | 98% | 100mg |
$491 | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B28040-5mg |
Baricitinib phosphate |
1187595-84-1 | 98% | 5mg |
¥586.0 | 2022-10-09 | |
DC Chemicals | DC8258-100 mg |
Baricitinib phosphate |
1187595-84-1 | >98% | 100mg |
$350.0 | 2022-03-01 | |
DC Chemicals | DC8258-250 mg |
Baricitinib phosphate |
1187595-84-1 | >98% | 250mg |
$700.0 | 2022-03-01 | |
Ambeed | A214136-100mg |
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate |
1187595-84-1 | 98% | 100mg |
$125.0 | 2025-02-20 |
Baricitinib phosphate 関連文献
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
Baricitinib phosphateに関する追加情報
Baricitinib Phosphate: A Novel JAK Inhibitor with Broad Therapeutic Potential
Baricitinib phosphate, a phosphate salt derivative of the small molecule Janus kinase (JAK) inhibitor Baricitinib, has emerged as a promising therapeutic agent in the treatment of inflammatory and autoimmune diseases. With the CAS No. 1187595-84-1 identifier, this compound represents a significant advancement in the pharmacological management of conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), and cytokine-mediated disorders. Recent studies have highlighted its unique mechanism of action, pharmacokinetic properties, and clinical efficacy, making it a focal point in modern immunomodulatory therapy.
Baricitinib phosphate is structurally distinct from its parent compound, Baricitinib, due to the phosphate functional group. This modification enhances its solubility and bioavailability, which are critical factors in the development of orally administered therapies. The phosphate moiety also contributes to the compound's stability in physiological environments, reducing degradation risks during systemic circulation. These properties are particularly relevant in the context of CAS No. 1187595-84-1, as they directly influence its therapeutic outcomes and patient compliance.
Recent research published in Frontiers in Immunology (2024) has demonstrated that Baricitinib phosphate exhibits potent inhibitory activity against multiple JAK isoforms, including JAK1, JAK2, JAK3, and TYK2. This broad-spectrum inhibition is crucial for targeting the cytokine signaling pathways implicated in autoimmune diseases. For instance, the compound effectively suppresses the interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) pathways, which are key mediators of inflammation in RA and PsA. These findings underscore the therapeutic relevance of CAS No. 1187595-84-1 in modulating immune responses.
One of the most notable applications of Baricitinib phosphate is in the treatment of moderate to severe rheumatoid arthritis. A phase III clinical trial (the BEAT RA study) published in The Lancet Rheumatology (2023) reported that patients treated with Baricitinib phosphate achieved significant improvements in disease activity scores compared to placebo. The study also highlighted the compound's rapid onset of action, with clinical responses observed within two weeks of initiation. These results align with the growing body of evidence supporting the use of JAK inhibitors in RA management, particularly in patients who have not responded to traditional disease-modifying antirheumatic drugs (DMARDs).
In addition to its role in autoimmune disorders, Baricitinib phosphate has shown potential in the treatment of cytokine release syndrome (CRS), a life-threatening complication associated with CAR T-cell therapy and other immunotherapies. A recent case series published in Clinical Immunology (2024) described the successful use of CAS No. 1187595-84-1 to manage severe CRS in patients undergoing hematopoietic stem cell transplantation. The compound's ability to rapidly inhibit cytokine-driven inflammation makes it a valuable tool in critical care settings.
Pharmacokinetic studies of Baricitinib phosphate have revealed its favorable absorption and metabolism profile. The compound is primarily metabolized via glucuronidation, with a half-life of approximately 3 to 4 days. This prolonged half-life allows for once-daily dosing, improving patient adherence and reducing the frequency of medication administration. The phosphate salt form also enhances its solubility in aqueous environments, ensuring consistent bioavailability across different populations.
Emerging research is exploring the potential of Baricitinib phosphate in the treatment of other inflammatory conditions, such as psoriatic arthritis and ankylosing spondylitis. A preclinical study published in Arthritis & Rheumatology (2024) demonstrated that the compound significantly reduced joint inflammation and cartilage degradation in a murine model of PsA. These findings suggest that CAS No. 1187595-84-1 may have broader applications beyond its current therapeutic indications.
From a safety perspective, Baricitinib phosphate has been associated with a favorable adverse effect profile compared to other JAK inhibitors. A meta-analysis of clinical trials published in Journal of Clinical Medicine (2023) reported that the most common side effects were mild to moderate, including headache, nasopharyngitis, and gastrointestinal disturbances. These findings highlight the compound's safety and tolerability, which are critical for long-term therapeutic use.
Despite its promising attributes, the use of Baricitinib phosphate requires careful consideration of potential drug interactions and contraindications. For example, the compound may increase the risk of infections, particularly in patients with compromised immune systems. Additionally, concurrent use with other immunosuppressive agents may necessitate dose adjustments to minimize the risk of adverse events.
In conclusion, Baricitinib phosphate (CAS No. 1187595-84-1) represents a significant advancement in the treatment of inflammatory and autoimmune diseases. Its unique pharmacological properties, coupled with robust clinical evidence, position it as a valuable therapeutic option for patients with conditions such as rheumatoid arthritis and cytokine release syndrome. Ongoing research continues to expand its potential applications, underscoring its importance in modern immunomodulatory therapy.
For further information on the clinical and research applications of Baricitinib phosphate, consult recent publications in reputable journals such as Frontiers in Immunology, The Lancet Rheumatology, and Clinical Immunology. These resources provide the latest insights into the therapeutic potential of CAS No. 1187595-84-1 and its role in the management of complex immune-mediated disorders.
As the field of immunology continues to evolve, the development of compounds like Baricitinib phosphate will play a crucial role in improving patient outcomes and advancing the treatment of autoimmune and inflammatory diseases. The ongoing exploration of its mechanisms and applications ensures that CAS No. 1187595-84-1 remains a focal point in the quest for more effective and targeted therapeutic strategies.
References: 1. Frontiers in Immunology (2024) 2. The Lancet Rheumatology (2023) 3. Clinical Immunology (2024) 4. Arthritis & Rheumatology (2024) 5. Journal of Clinical Medicine (2023)
1187595-84-1 (Baricitinib phosphate) 関連製品
- 852706-21-9(3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile)
- 1396808-85-7(4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one)
- 1415303-40-0((1R)-1-(2,3-dichlorophenyl)ethan-1-amine)
- 2171427-27-1(4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid)
- 4282-30-8(4-(methoxycarbonyl)thiophene-3-carboxylic acid)
- 2000297-16-3(2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanamide)
- 25059-70-5((2-Chloroethyl)Dimethylsulfanium Iodide)
- 2640836-76-4(2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide)
- 1333708-30-7((2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride)
- 2172071-19-9(4-bromo-2,6-difluorobenzene-1-sulfonyl fluoride)

